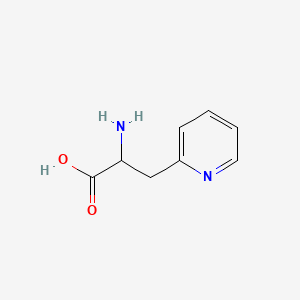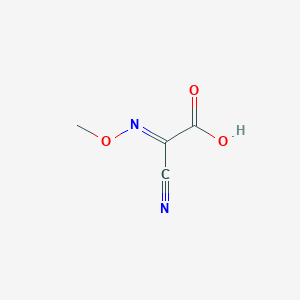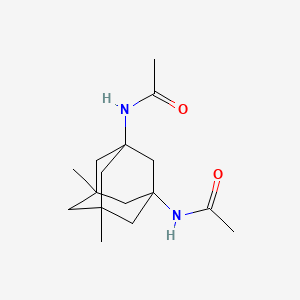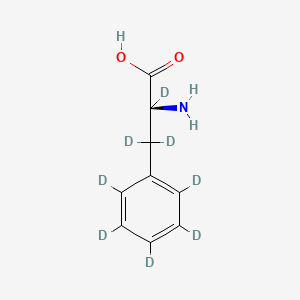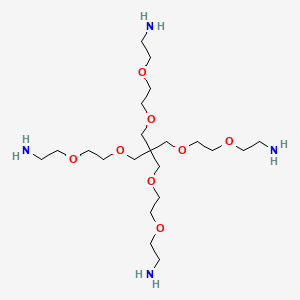
Hydro Idebenone 4-O-Sulfate Dipotassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydro Idebenone 4-O-Sulfate Dipotassium Salt is a synthetic compound with the molecular formula C19H28K2O9S and a molecular weight of 510.682. It is a derivative of idebenone, a synthetic analogue of ubiquinone (Coenzyme Q10), known for its antioxidant properties and its role in the electron transport chain. This compound is characterized by the presence of a sulfate group and two potassium ions, which enhance its solubility and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydro Idebenone 4-O-Sulfate Dipotassium Salt typically involves the following steps:
Starting Material: The synthesis begins with idebenone, which undergoes a series of chemical reactions to introduce the sulfate group.
Sulfation: The hydroxyl group of idebenone is sulfated using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions.
Neutralization: The resulting sulfonic acid derivative is neutralized with potassium hydroxide to form the dipotassium salt.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of idebenone are sulfated in industrial reactors.
Continuous Neutralization: The sulfonic acid derivative is continuously neutralized with potassium hydroxide in a controlled environment.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Hydro Idebenone 4-O-Sulfate Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted idebenone derivatives depending on the nucleophile used.
科学研究应用
Hydro Idebenone 4-O-Sulfate Dipotassium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its antioxidant properties and its role in cellular respiration.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the formulation of skincare products due to its antioxidant properties.
作用机制
The mechanism of action of Hydro Idebenone 4-O-Sulfate Dipotassium Salt involves its interaction with the electron transport chain in mitochondria. It acts as an electron carrier, transferring electrons directly to complex III, bypassing complex I. This increases ATP production, reduces free radicals, and inhibits lipid peroxidation, thereby protecting the lipid membrane and mitochondria from oxidative damage . The compound’s antioxidant properties are attributed to its ability to scavenge and neutralize free radicals .
相似化合物的比较
Hydro Idebenone 4-O-Sulfate Dipotassium Salt can be compared with other similar compounds such as:
Dihydro Idebenone 1,4-O-Disulfate Dipotassium Salt: Similar in structure but with two sulfate groups, offering different solubility and stability properties.
4-Hydroxy-4-methyl-2-oxoglutaric acid dipotassium salt: Another dipotassium salt with different biological activities and applications.
4-Nitrocatechol sulfate dipotassium salt hydrate: A compound with distinct chemical properties and uses in different research fields.
This compound is unique due to its specific structure, which enhances its solubility, stability, and antioxidant properties, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
95233-77-5 |
|---|---|
分子式 |
C₁₉H₂₈K₂O₉S |
分子量 |
510.68 |
同义词 |
2-Hydroxy-3,4-dimethoxy-6-methyl-5-(sulfooxy)-benzenedecanoic Acid Potassium Salt (1:2); 2-Hydroxy-3,4-dimethoxy-6-methyl-5-(sulfooxy)-benzenedecanoic Acid Dipotassium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


